![molecular formula C20H23ClN2O2 B5575018 N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)
N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1448057 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Synthesis and Properties
Befol, synthesized via the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, is identified as an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors. The synthesis process involves several stages, including the synthesis of 4-chlorobenzoic acid chloroanhydride, 3-morpholinopropionitrile, and N-(3-aminopropyl)morpholine, leading to the final product. The existing production scheme has disadvantages such as the use of highly toxic acrylonitrile and the low efficiency of certain stages, suggesting room for improvement in the synthesis process (Donskaya et al., 2004).
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(morpholinothiocarbonyl) benzamide, have been synthesized and characterized, showing antifungal activity against major pathogens responsible for plant diseases. This suggests potential applications in agriculture to combat fungal infections in crops (Zhou Weiqun et al., 2005).
Structural Analysis
The molecular structure of dimethomorph, a morpholine fungicide that shares a similar structural component with N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide, has been elucidated, revealing dihedral angles between the central chlorophenyl and terminal benzene and morpholine rings. This provides insights into the molecular conformation and potential interactions of similar compounds (Kang et al., 2015).
Corrosion Inhibition
N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide has been studied for its inhibiting effect and adsorption behavior on mild steel in sulfuric acid solution, showing high inhibition efficiency and suggesting its application as a corrosion inhibitor in industrial settings. The adsorption of the compound on the mild steel surface is spontaneous, indicating its potential for protective film formation against acid attack (Anwar Sathiq M et al., 2021).
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-7-3-16(4-8-18)2-1-11-22-20(24)17-5-9-19(10-6-17)23-12-14-25-15-13-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMQFMQXZOSHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5574936.png)
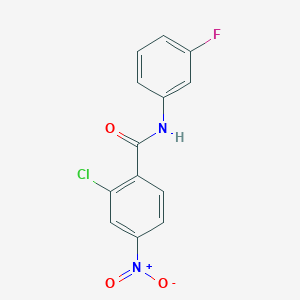
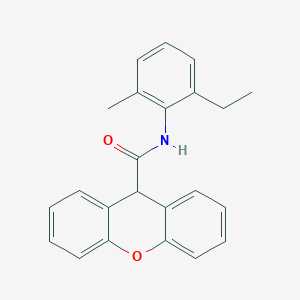
![4-methyl-6-{4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5574954.png)
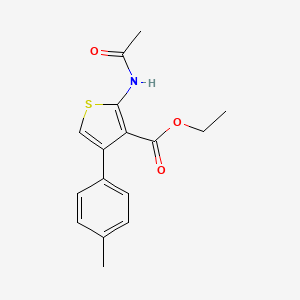
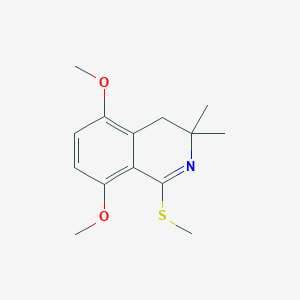
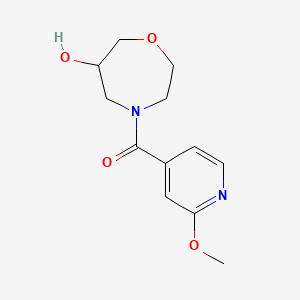
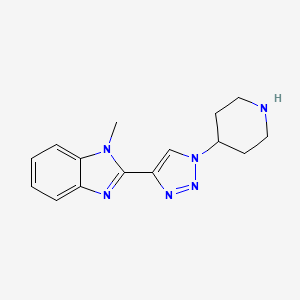
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5574989.png)
![2-[(2-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5574997.png)
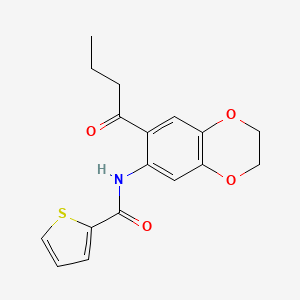
![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5575044.png)
